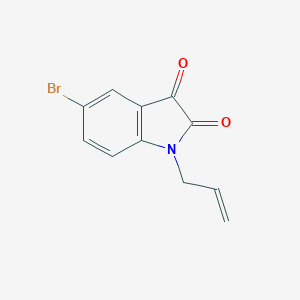

1-Allyl-5-bromo-1H-indole-2,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Allyl-5-bromo-1H-indole-2,3-dione, also known as 5-Bromo-1-(2-methyl-allyl)-1H-indole-2,3-dione, is a chemical compound with the molecular formula C12H10BrNO2 . It has a molecular weight of 280.123 .

Synthesis Analysis

The synthesis of 5-bromo-1H-indole-2,3-dione derivatives, including 1-Allyl-5-bromo-1H-indole-2,3-dione, involves alkylation reactions under phase transfer catalysis conditions . The structures of the products obtained were determined by 1H NMR and 13C NMR spectroscopy .

Molecular Structure Analysis

The molecular structure of 1-Allyl-5-bromo-1H-indole-2,3-dione can be analyzed using various spectroscopic techniques, including 1H NMR and 13C NMR .

Chemical Reactions Analysis

The chemical reactions involving 1-Allyl-5-bromo-1H-indole-2,3-dione include alkylation reactions under phase transfer catalysis conditions, followed by cycloaddition reactions involving 1,3-dipoles .

Scientific Research Applications

Pharmaceutical Research

Indole derivatives are widely recognized for their biological activities, which include potential treatments for cancer, microbial infections, and various disorders. “1-Allyl-5-bromo-1H-indole-2,3-dione” could be investigated for similar applications due to its structural similarity to other bioactive indoles .

Organic Synthesis

As a versatile building block, this compound may be used in cycloaddition reactions to create densely functionalized cyclohepta[b]indoles and other complex molecules .

Enzyme Inhibition

Indole derivatives have been evaluated as inhibitors for enzymes like aldose reductase (ALR2) and aldehyde reductase (ALR1), which are involved in metabolic disorders . The compound could be explored for such inhibitory effects.

Drug Development

The indole nucleus is a common feature in many synthetic drug molecules. Research into “1-Allyl-5-bromo-1H-indole-2,3-dione” could contribute to the development of new drugs with high affinity to multiple receptors .

Future Directions

Mechanism of Action

- However, indole derivatives, in general, have been found to interact with various receptors and enzymes, making them valuable for drug development .

- Cellular effects depend on the compound’s specific targets. Potential outcomes include:

Target of Action

Result of Action

properties

IUPAC Name |

5-bromo-1-prop-2-enylindole-2,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO2/c1-2-5-13-9-4-3-7(12)6-8(9)10(14)11(13)15/h2-4,6H,1,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUBZPJNMBNGTFC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C2=C(C=C(C=C2)Br)C(=O)C1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Allyl-5-bromo-1H-indole-2,3-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Morpholin-4-yl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethanone](/img/structure/B360698.png)

![3-bromo-2-(((5-nitro-1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine](/img/structure/B360699.png)

![N,N-Dimethyl-2-[(3-oxo-4-prop-2-enyl-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-5-yl)sulfanyl]acetamide](/img/structure/B360702.png)

![4-[(1-Phenyltetrazol-5-yl)methyl]morpholine](/img/structure/B360715.png)

![3-amino-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4(3H)-quinazolinone](/img/structure/B360717.png)

![7-[2-(2,6-dimethyl-4-morpholinyl)-2-oxoethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B360761.png)

![6-(3-hydroxyphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B360767.png)

![4-Benzyl-5-oxo-4,5,6,7-tetrahydrobenzo[h][1,2,4]triazolo[4,3-a]quinazoline-6-spiro-1'-cyclopentane](/img/structure/B360778.png)

![N-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B360790.png)